1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile
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Overview
Description
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, along with a pyrrolidine ring containing a nitrile and oxo group. The unique structure of this compound makes it a valuable entity in chemical research and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit bacterial phosphopantetheinyl transferases , which are essential for bacterial cell viability and virulence .
Mode of Action
It is hypothesized that the compound may interact with its targets, leading to the inhibition of essential bacterial enzymes . This interaction could potentially disrupt the normal functioning of the bacteria, thereby thwarting bacterial growth .
Biochemical Pathways
It is known that phosphopantetheinyl transferases, which could be potential targets of this compound, play a crucial role in various biochemical pathways, including fatty acid synthesis and polyketide synthesis . Inhibition of these enzymes could potentially disrupt these pathways, leading to downstream effects on bacterial metabolism .
Pharmacokinetics
The compound’s in vitro absorption, distribution, metabolism, and excretion, as well as its in vivo pharmacokinetic profiles, have been highlighted for related compounds .
Result of Action
It is hypothesized that the compound’s interaction with its targets could lead to the disruption of essential bacterial enzymes, thereby thwarting bacterial growth .
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by palladium-based catalysts and requires precise temperature and pressure control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers .
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological processes and the development of new drugs.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound, sharing similar structural features.
2-Oxopyrrolidine-3-carbonitrile: Another related compound with a similar pyrrolidine ring structure.
Fluorinated Pyridines: Compounds with similar trifluoromethyl and pyridine moieties, used in various chemical and pharmaceutical applications.
Uniqueness
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound in both research and industrial contexts .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O/c12-8-3-7(11(13,14)15)5-17-9(8)18-2-1-6(4-16)10(18)19/h3,5-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWGJYVSXNJPEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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